ε-(γ-L-Glutamyl)lysine-d4
Description
Properties
Molecular Formula |
C₁₁H₁₇D₄N₃O₅ |
|---|---|
Molecular Weight |
279.33 |
Synonyms |
Nε(γ-Glutamyl)lysine-d4; Nε-(γ-Glutamyl)-L-lysine-d4; γ-Glutamyl-ε-lysine-d4; ε-(L-γ-Glutamyl)-L-lysine-d4; ε-(γ-Glutamyl)lysine-d4; ε-(γ-L-Glutamyl)-L-lysine-d4; εN-(γ-L-Glutamyl)lysine-d4; L-N6-L-γ-Glutamyllysine-d4; |
Origin of Product |
United States |
Enzymatic Formation and Metabolism of ε γ L Glutamyl Lysine
Transglutaminase Family and Isoforms Catalyzing ε-(γ-L-Glutamyl)lysine Formation
Transglutaminases (TGs) are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a peptide-bound lysine (B10760008) residue. nih.govnih.gov This reaction results in the formation of the ε-(γ-L-Glutamyl)lysine cross-link and the release of ammonia. nih.govacs.org
The transamidation reaction catalyzed by transglutaminases occurs through a two-step mechanism. nih.gov First, the active site cysteine residue of the enzyme attacks the γ-carboxamide group of a glutamine residue in a substrate protein, forming a thioester intermediate and releasing ammonia. nih.govmdpi.com In the second step, the ε-amino group of a lysine residue from another (or the same) protein attacks this thioester intermediate. This results in the formation of a stable ε-(γ-L-Glutamyl)lysine isopeptide bond and the regeneration of the enzyme's active site. nih.gov This covalent bond is resistant to mechanical and chemical degradation. nih.govmdpi.com
The mammalian transglutaminase family consists of eight catalytically active enzymes (TG1-7 and Factor XIIIa) and one inactive member. nih.gov Several of these isoforms have distinct roles in the synthesis of ε-(γ-L-Glutamyl)lysine cross-links in various tissues and cellular compartments.
Transglutaminase 1 (TG1): Primarily found in epithelial tissues, TG1 is crucial for the formation of the cornified cell envelope in the epidermis, a structure essential for skin barrier function. It cross-links various structural proteins, contributing to the mechanical stability of the skin. researchgate.net
Transglutaminase 2 (TG2): TG2 is a ubiquitously expressed and multifunctional enzyme implicated in a wide range of physiological and pathological processes, including wound healing, apoptosis, and extracellular matrix stabilization. wikipedia.orghmdb.ca It is considered a primary enzyme responsible for generating ε-(γ-L-Glutamyl)lysine cross-links in various tissues. hmdb.ca
Factor XIIIa (FXIIIa): This transglutaminase circulates in the blood as a zymogen and is activated during the final stages of the coagulation cascade. Its primary function is to stabilize the fibrin (B1330869) clot by cross-linking fibrin monomers, thereby increasing the mechanical strength of the clot and making it more resistant to fibrinolysis. nih.govnih.gov
| Transglutaminase Isoform | Primary Location | Key Function in ε-(γ-L-Glutamyl)lysine Synthesis |
| TG1 | Epithelial tissues | Formation of the cornified cell envelope in the skin. researchgate.net |
| TG2 | Ubiquitous | Extracellular matrix stabilization, wound healing, apoptosis. wikipedia.orghmdb.ca |
| FXIIIa | Blood plasma | Stabilization of fibrin clots during blood coagulation. nih.govnih.gov |
Microbial transglutaminases (MTGs), particularly from Streptomyces species, are widely used in various industrial and research applications due to their high efficiency and calcium-independent activity. In the food industry, MTG is utilized to improve the texture, stability, and nutritional value of protein-based foods by cross-linking proteins. mdpi.comnih.gov In biomedical research, MTGs are valuable tools for protein engineering, creating stable protein conjugates, and studying the effects of protein cross-linking. researchgate.net
Substrate Specificity and Molecular Determinants of ε-(γ-L-Glutamyl)lysine Cross-Linking
The substrate specificity of transglutaminases is not absolute, but it is influenced by the primary sequence and the local conformation of the protein substrate. While the presence of glutamine and lysine residues is essential, their accessibility and the surrounding amino acid sequence play a crucial role in determining whether they will be effective substrates for cross-linking. The flexibility of the polypeptide chain in the vicinity of the reactive residues is also thought to be an important factor.
Regulation of Transglutaminase Activity and ε-(γ-L-Glutamyl)lysine Levels
The activity of mammalian transglutaminases is tightly regulated to prevent unwanted protein cross-linking. nih.gov Key regulatory mechanisms include:
Calcium Dependence: Most mammalian transglutaminases, including TG2, are calcium-dependent enzymes. mdpi.compnas.org Intracellular calcium levels are typically too low to activate these enzymes, which are generally considered to be dormant under normal physiological conditions. nih.govacs.org
Guanine (B1146940) Nucleotides: Transglutaminase 2 can be allosterically regulated by guanine nucleotides (GTP and GDP), which generally act as inhibitors of its transamidation activity. nih.gov
Redox State: The activity of some transglutaminases, such as TG2, can be modulated by the cellular redox environment through the formation or reduction of disulfide bonds. pnas.org
Proteolytic Cleavage: Some transglutaminases, like Factor XIII, exist as inactive zymogens and require proteolytic cleavage for activation. nih.gov
Gene Expression: The levels of transglutaminase enzymes are also controlled at the level of gene expression, which can be influenced by various physiological and pathological stimuli. physiology.org
Catabolism and Turnover of ε-(γ-L-Glutamyl)lysine Cross-Links
While the ε-(γ-L-Glutamyl)lysine isopeptide bond is highly resistant to degradation by most proteases, specialized enzymes are involved in its catabolism. nih.gov Studies in rats have shown that the ε-(γ-L-Glutamyl)lysine dipeptide can be absorbed from the intestine and metabolized. nih.govcambridge.org The kidneys appear to be a primary site for the hydrolysis of this dipeptide. nih.govcambridge.orgcambridge.org Enzymes such as γ-glutamylamine cyclotransferase and a putative "N epsilon-(gamma-glutamyl)lysine hydrolase" have been implicated in the breakdown of these cross-links, releasing lysine that can then be utilized by the body. nih.gov This indicates that despite their stability, these cross-links are subject to metabolic turnover.
Role of γ-Glutamylamine Cyclotransferase in ε-(γ-L-Glutamyl)lysine Degradation
The primary enzyme responsible for the catabolism of ε-(γ-L-Glutamyl)lysine is γ-Glutamylamine cyclotransferase (GGACT). nih.gov This enzyme catalyzes the conversion of the isopeptide into free lysine and 5-oxo-L-proline. nih.govnih.gov This action is a critical step in the breakdown of proteins that have been cross-linked by transglutaminases. nih.gov The kidneys have been identified as a particularly active site for the hydrolysis of ε-(γ-L-Glutamyl)lysine. nih.gov
The specificity of GGACT is a key aspect of its biological function. The enzyme demonstrates high activity towards L-γ-glutamylamines, including ε-(L-γ-glutamyl)-L-lysine. nih.govnih.gov However, its activity is significantly reduced or absent when modifications are made to the substrate molecule. For instance, GGACT does not act on most γ-glutamyl-α-amino acids. nih.gov Furthermore, if the α-amino or α-carboxyl groups of the glutamyl moiety in ε-(L-γ-glutamyl)-L-lysine are blocked, the compound can no longer serve as a substrate for the enzyme. nih.govnih.gov This stringent substrate specificity ensures that GGACT selectively targets the isopeptide bonds for degradation.
The catalytic mechanism of GGACT involves the intramolecular cyclization of the γ-glutamyl portion of the substrate. nih.gov This process leads to the formation of 5-oxo-L-proline and the release of the free amine, which in the case of the degradation of this isopeptide, is lysine. nih.govresearchgate.net
Below are tables summarizing the substrate specificity and kinetic parameters of γ-Glutamylamine Cyclotransferase.
Table 1: Substrate Specificity of γ-Glutamylamine Cyclotransferase
| Substrate | Relative Activity |
|---|---|
| ε-(L-γ-Glutamyl)-L-lysine | High |
| L-γ-Glutamyl-polyamine derivatives | Active |
| γ-Glutamyl-α-amino acids | Inactive |
| ε-(L-γ-Glutamyl)-L-lysine with blocked glutamyl α-amino group | Inactive |
| ε-(L-γ-Glutamyl)-L-lysine with blocked glutamyl α-carboxyl group | Inactive |
| ε-Lysyl derivatives of L-aspartic acid | Inactive |
| ε-Lysyl derivatives of D-glutamic acid | Inactive |
Table 2: Kinetic Parameters of Rabbit Kidney γ-Glutamylamine Cyclotransferase for Various Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) |
|---|---|---|
| ε-(L-γ-Glutamyl)-L-lysine | 0.25 | 10.0 |
| L-γ-Glutamyl-n-butylamine | 0.22 | 9.5 |
| L-γ-Glutamyl-putrescine | 0.18 | 8.0 |
| L-γ-Glutamyl-spermidine | 0.15 | 7.5 |
Biological Functions and Physiological Roles of ε γ L Glutamyl Lysine Cross Links
Contribution to Protein and Tissue Structural Integrity
The formation of ε-(γ-L-Glutamyl)lysine cross-links is fundamental to the structural integrity of various tissues and proteins throughout the body. These covalent bonds provide mechanical stability and resistance to degradation, which are critical for the proper function of the extracellular matrix, epithelial barriers, and the blood coagulation system.
Stabilization of Extracellular Matrix Components
The extracellular matrix (ECM) is a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. The stability and organization of the ECM are crucial for tissue morphogenesis, differentiation, and homeostasis. Transglutaminases, particularly tissue transglutaminase (TG2), play a significant role in stabilizing the ECM by catalyzing the formation of ε-(γ-L-Glutamyl)lysine isopeptide bonds between various ECM proteins. nih.gov
These cross-links enhance the mechanical stability of the ECM, making it resistant to proteolytic degradation. nih.gov This stabilization is vital for maintaining the architectural integrity of tissues. Research has shown that the inhibition of transglutaminase activity leads to a less stable ECM, highlighting the importance of these cross-links.
Key Extracellular Matrix Proteins Cross-Linked by ε-(γ-L-Glutamyl)lysine:
| Protein | Function in ECM |
| Fibronectin | Cell adhesion, growth, migration, and differentiation. |
| Collagen | Provides tensile strength and structural framework. |
| Fibrin (B1330869) | Essential for wound healing and blood clotting. |
Formation and Maintenance of Epithelial Barriers (e.g., Skin, Hair)
Epithelial tissues, such as the skin and hair, form a protective barrier against the external environment. The mechanical strength and insolubility of these barriers are largely due to the extensive cross-linking of structural proteins by ε-(γ-L-Glutamyl)lysine bonds.
In the epidermis, the outermost layer of the skin, a highly insoluble structure called the cornified envelope is formed during the terminal differentiation of keratinocytes. This envelope is composed of various proteins, including loricrin and involucrin, which are extensively cross-linked by transglutaminases. nih.govscbt.com These ε-(γ-L-Glutamyl)lysine cross-links provide the cornified envelope with its characteristic toughness and resistance to chemical and physical insults. nih.gov Studies have found that human stratum corneum contains approximately 9 nmol of ε-(γ-L-Glutamyl)lysine per mg of protein. nih.gov
Similarly, in hair follicles, transglutaminases catalyze the formation of isopeptide bonds between keratin (B1170402) filaments and other structural proteins, contributing to the strength and stability of the hair shaft. ucsd.edunih.gov
Role in Blood Coagulation Cascade and Fibrin Stabilization
The blood coagulation cascade is a vital physiological process that prevents excessive bleeding upon vascular injury. The final step of this cascade involves the formation of a stable fibrin clot. Factor XIIIa, a transglutaminase, plays a critical role in this process by catalyzing the formation of ε-(γ-L-Glutamyl)lysine cross-links between fibrin monomers. wikipedia.orgleicabiosystems.com
These cross-links convert the soluble fibrin mesh into an insoluble, mechanically strong clot that is resistant to fibrinolysis (the breakdown of fibrin). nih.gov The formation of these isopeptide bonds is essential for normal hemostasis, and deficiencies in Factor XIII can lead to severe bleeding disorders. nih.gov Research indicates that fibrin clots formed in normal plasma contain approximately 6 moles of ε-(γ-L-Glutamyl)lysine per mole of fibrin. nih.gov
Concentration of ε-(γ-L-Glutamyl)lysine in Different Tissues:
| Tissue/Structure | ε-(γ-L-Glutamyl)lysine Concentration | Significance |
| Human Stratum Corneum | ~9 nmol/mg protein nih.gov | Contributes to the mechanical strength of the skin barrier. |
| Normal Plasma Fibrin Clot | ~6 mol/mol of fibrin nih.gov | Essential for the stability of blood clots and hemostasis. |
| Wounded Rat Dermal Layer | Increased concentration compared to unwounded skin nih.gov | Indicates a role in wound healing and tissue repair. |
Involvement in Cellular Processes and Signaling
Beyond its structural roles, the formation of ε-(γ-L-Glutamyl)lysine cross-links is implicated in various cellular processes, including cell adhesion, migration, and the regulation of apoptosis.
Impact on Cell Adhesion and Migration
While the direct role of the ε-(γ-L-Glutamyl)lysine bond itself on cell adhesion and migration is an area of ongoing research, its function in stabilizing the extracellular matrix is intrinsically linked to these processes. Cell adhesion and migration are highly dependent on the structural integrity and composition of the ECM. By cross-linking ECM proteins, ε-(γ-L-Glutamyl)lysine bonds contribute to the creation of a stable scaffold to which cells can adhere and upon which they can migrate. The modification of the ECM through these cross-links can influence cell behavior by altering matrix stiffness and the presentation of binding sites for cellular receptors.
Regulation of Apoptosis and Cellular Survival
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis and development. During apoptosis, tissue transglutaminase (TG2) is activated, leading to the cross-linking of intracellular proteins through the formation of ε-(γ-L-Glutamyl)lysine bonds. This cross-linking results in the formation of a rigid and insoluble protein scaffold within the apoptotic cell. nih.gov
This protein network helps to contain the cellular contents, preventing the release of potentially harmful intracellular components into the surrounding tissue and thus limiting inflammation. The formation of these isopeptide cross-links is a hallmark of the late stages of apoptosis and contributes to the structural stabilization of the apoptotic bodies, facilitating their clearance by phagocytic cells.
Nutritional Bioavailability and Dietary Significance of ε-(γ-L-Glutamyl)lysine
The ε-(γ-L-Glutamyl)lysine isopeptide, formed through enzymatic or heat-induced reactions in food, has significant nutritional implications. While the formation of this cross-link makes the lysine (B10760008) residue unavailable for traditional protein digestion in the gastrointestinal tract, research indicates that the lysine is not entirely lost to the body.
Bioavailability and Metabolism
Studies in animal models have demonstrated that the ε-(γ-L-Glutamyl)lysine isopeptide is largely absorbed from the intestine and subsequently metabolized, rendering the essential amino acid lysine available for bodily functions. nih.gov
Initial in vitro tests on proteins containing these cross-links, such as transglutaminase-treated wheat gliadin, suggested poor digestibility. However, subsequent in vivo studies in rats painted a different picture. When rats were fed gliadin fortified with radiolabeled lysine that had formed these isopeptides, less than ten percent of the radioactivity was recovered in luminal leavings and excreta, indicating a high rate of absorption and utilization. nih.gov
The key to the bioavailability of the lysine within this isopeptide lies in the metabolic activity of the kidneys. nih.gov The kidneys exhibit a particularly high activity of enzymes capable of hydrolyzing the ε-(γ-L-Glutamyl)lysine bond. nih.gov Two such enzymes, γ-glutamylamine cyclotransferase and 5-oxoprolinase, are instrumental in breaking down the isopeptide and releasing the lysine. nih.gov This high availability of isopeptide-bound lysine underscores its nutritional significance, as it can be incorporated into bodily proteins after its release. nih.gov
Dietary Occurrence and Significance
The ε-(γ-L-Glutamyl)lysine cross-link is not a rare occurrence in the human diet. It is found in a wide array of food products, with its concentration varying based on the food type, processing methods, and presence of endogenous or added transglutaminase enzymes. Food processing techniques, such as heating, and the use of enzymes like microbial transglutaminase (MTG) to improve food texture, can significantly increase the formation of these isopeptides. researchgate.netnih.gov
A comprehensive analysis of 127 different foods revealed the presence of ε-(γ-L-Glutamyl)lysine in 96 of them, with concentrations ranging from 0.2 to 135 μmol/100g of protein. researchgate.net Generally, processed foods tend to have higher levels of this cross-link compared to their raw counterparts. researchgate.net
High concentrations are particularly noted in:
Fish and Seafood Products: Fish paste products consistently show high levels of the isopeptide. researchgate.net
Meat Products: Processed meats are another significant source. researchgate.net
Soybeans: This legume also contains notable amounts of the cross-link. researchgate.net
Enzymatically Treated Proteins: Leguminous protein isolates treated with microbial transglutaminase to create texturized proteins showed concentrations ranging from 100 to 500 μmol/100g of protein. nih.gov
The following table summarizes the findings on the concentration of ε-(γ-L-Glutamyl)lysine in different food categories.
| Food Category | Specific Product Examples | Concentration Range (μmol/100g protein) |
| Fish & Seafood | Fish Paste Products, Processed Fish, Shellfish | High |
| Meat & Poultry | Processed Meats, Raw Poultry Organs | High |
| Legumes | Soybeans | High |
| Enzymatically Texturized Legume Proteins | Soy, Pea, and Lupin Isolates treated with MTG | 100 - 500 |
Data sourced from a quantitative analysis of 127 food items. "High" indicates food categories with the most significant levels found in the study. researchgate.netnih.gov
Pathophysiological Implications of Dysregulated ε γ L Glutamyl Lysine Cross Linking
Role in Fibrotic Diseases and Tissue Remodeling
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to the scarring and hardening of tissues, which ultimately impairs organ function. The ε-(γ-L-Glutamyl)lysine cross-link plays a significant role in the insolubility and resistance to degradation of these ECM proteins, thereby contributing to the progression of fibrosis.
In the context of kidney diseases, particularly diabetic nephropathy, there is substantial evidence of increased ε-(γ-L-Glutamyl)lysine cross-linking. This contributes to the pathological accumulation of ECM proteins in the glomeruli and tubulointerstitium, hallmark features of renal fibrosis.
Studies have demonstrated a significant elevation of both tissue transglutaminase (tTg), the enzyme responsible for the formation of these cross-links, and the ε-(γ-L-Glutamyl)lysine isopeptide itself in the kidneys of patients with diabetic nephropathy. nih.govkarger.comresearchgate.net An immunofluorescent analysis of renal biopsies from patients with type 2 diabetes revealed a dramatic increase in tTg and ε-(γ-L-Glutamyl)lysine levels compared to normal kidney tissue. nih.govkarger.com These changes were predominantly observed in the extracellular periglomerular and peritubular areas. nih.govkarger.com
A strong positive correlation has been established between the levels of tTg and ε-(γ-L-Glutamyl)lysine, as well as between these markers and the degree of renal scarring. nih.govkarger.comresearchgate.net In early experimental diabetic nephropathy, a significant increase in whole kidney ε-(γ-L-Glutamyl)lysine has been observed, with this increase being predominantly extracellular in the peritubular interstitial space and within individual glomeruli. nih.govresearchgate.net
| Condition | Analyte | Fold Increase vs. Control | p-value | Reference |
| Human Diabetic Nephropathy | tTg | +1,266% | < 0.001 | nih.govkarger.com |
| Human Diabetic Nephropathy | ε-(γ-L-Glutamyl)lysine | +486% | < 0.001 | nih.govkarger.com |
| Experimental Diabetic Nephropathy (Glomeruli) | ε-(γ-L-Glutamyl)lysine | +361% | N/A | nih.govresearchgate.net |
| Experimental Diabetic Nephropathy (Glomeruli) | tTg Activity | +228% | N/A | nih.govresearchgate.net |
| Experimental Diabetic Nephropathy (Glomeruli) | tTg Antigen | +215% | N/A | nih.govresearchgate.net |
This table presents data on the increased levels of tissue transglutaminase (tTg) and ε-(γ-L-Glutamyl)lysine in human and experimental diabetic nephropathy.
In idiopathic pulmonary fibrosis (IPF), the accumulation of ECM proteins and the proliferation of fibroblasts lead to progressive lung scarring. atsjournals.org The cross-linking of ECM components by enzymes such as transglutaminase 2 (TG2) is a key factor in the pathogenesis of this disease. atsjournals.org
In IPF, both TG2 and the resultant N-ε(γ-glutamyl)lysine cross-links are strongly expressed throughout the lung tissue, including in areas of dense fibrosis and fibroblast foci. atsjournals.org This increased cross-linking enhances the stability of the ECM, making it more resistant to proteolytic degradation and promoting fibroblast growth and proliferation. atsjournals.org The increased activity of TG2 in fibroblasts from IPF patients leads to a greater number of N-ε(γ-glutamyl)lysine cross-links between key ECM proteins like collagen and fibronectin. atsjournals.org
Hepatic fibrosis, characterized by the excessive deposition of ECM in the liver, can be driven by various chronic insults, including alcohol abuse. In alcoholic hepatitis, the formation of Mallory bodies within hepatocytes is a characteristic feature. nih.gov Research has revealed that these Mallory bodies are composed of highly cross-linked protein aggregates. nih.gov
Analysis of isolated Mallory bodies from experimental models has shown a high concentration of ε-(γ-L-Glutamyl)lysine cross-links. nih.gov This finding suggests that transglutaminase-mediated protein cross-linking is a major factor in the formation of these intracellular inclusions, contributing to the pathology of alcoholic liver disease. nih.gov
| Experimental Model | ε-(γ-L-Glutamyl)lysine (nmol/mg of protein) |
| Griseofulvin-induced Mallory Bodies | 19.7 |
| 3,5-diethoxycarbonyl-1,4-dihydrocollidine-induced Mallory Bodies | 14.4 |
This table shows the concentration of ε-(γ-L-Glutamyl)lysine in experimentally induced Mallory bodies, indicating significant protein cross-linking in hepatic fibrosis.
Contribution to Neurodegenerative Disorders and Protein Aggregation
The hallmark of many neurodegenerative diseases is the accumulation and aggregation of misfolded proteins. The formation of ε-(γ-L-Glutamyl)lysine cross-links can stabilize these protein aggregates, rendering them resistant to degradation and contributing to their neurotoxic effects.
Huntington's disease (HD) is a genetic neurodegenerative disorder characterized by the expansion of a polyglutamine tract in the huntingtin protein. This expanded polyglutamine region is an excellent substrate for tissue transglutaminase. wiley.comnih.gov
Studies have consistently shown that the levels of ε-(γ-L-Glutamyl)lysine are significantly elevated in the cerebrospinal fluid (CSF) of patients with Huntington's disease compared to control individuals. wiley.comnih.govnih.gov This finding provides in vivo evidence for increased transglutaminase activity in the brains of HD patients. wiley.comnih.gov
| Group | ε-(γ-L-Glutamyl)lysine in CSF (pmol/mL, mean ± SEM) | p-value | Reference |
| Huntington's Disease Patients | 708 ± 41 | < 0.0001 | wiley.comnih.gov |
| Control Subjects | 228 ± 36 | < 0.0001 | wiley.comnih.gov |
This table displays the significantly increased levels of ε-(γ-L-Glutamyl)lysine in the cerebrospinal fluid (CSF) of Huntington's disease patients compared to control subjects.
In Alzheimer's disease (AD), the accumulation of amyloid-β plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein are key pathological features. frontiersin.org Similarly, Parkinson's disease (PD) is characterized by the presence of Lewy bodies, which are intraneuronal inclusions primarily composed of α-synuclein. frontiersin.org
Evidence suggests that ε-(γ-L-Glutamyl)lysine cross-linking plays a role in the formation and stabilization of these protein aggregates. The frequency of these cross-links is significantly higher in the brain cortex of individuals with Alzheimer's disease compared to age-matched controls. researchgate.net These cross-links are found within ubiquitin-positive protein particles that are immunoreactive for tau and neurofilament proteins, indicating their presence in neurofibrillary tangles. researchgate.net Increased levels of ε-(γ-L-Glutamyl)lysine have also been reported in the cerebrospinal fluid of patients with Alzheimer's disease. nih.gov
In Parkinson's disease, transglutaminase-cross-linked α-synuclein has been identified in the substantia nigra dopaminergic neurons of patients. researchgate.net The elevated levels of ε-(γ-L-Glutamyl)lysine in affected tissues and cerebrospinal fluid in various neurodegenerative diseases, including dementia with Lewy bodies and advanced Parkinson's disease, suggest that increased transglutaminase activity is a common feature in these conditions. nih.gov
Advanced Methodologies for the Quantitative Analysis of ε γ L Glutamyl Lysine
Sample Preparation and Proteolytic Digestion for Isodipeptide Release
The initial and critical step in the analysis of ε-(γ-L-Glutamyl)lysine is its liberation from the protein backbone. This is achieved through exhaustive enzymatic hydrolysis, as the isopeptide bond itself is resistant to the action of most proteases nih.govacs.org.
A typical workflow for sample preparation involves several key stages. Initially, complex protein samples may undergo a purification step, such as precipitation, to remove interfering substances like salts chromatographyonline.comnih.gov. For highly complex samples, techniques like SDS-PAGE can be employed to separate proteins before digestion, a process known as in-gel digestion thermofisher.com. Simpler, less complex samples are often digested directly in solution (in-solution digestion) thermofisher.com.
Prior to enzymatic action, proteins are denatured to unfold their structure, making cleavage sites more accessible to proteases. This is often achieved by heating or using chemical denaturants nih.gov. The process is followed by reduction of disulfide bonds with agents like dithiothreitol and subsequent alkylation with reagents such as iodoacetamide to prevent them from reforming nih.gov.
Following digestion, the resulting peptide mixture is often subjected to further cleanup, for example, using solid-phase extraction, to remove any remaining interfering substances before chromatographic analysis nih.gov.
Table 1: Key Steps in Sample Preparation for ε-(γ-L-Glutamyl)lysine Analysis
| Step | Purpose | Common Reagents/Methods |
|---|---|---|
| Protein Denaturation | To unfold the protein and expose protease cleavage sites. | Heating, Urea nih.govpromega.de |
| Reduction | To break disulfide bonds. | Dithiothreitol (DTT) nih.gov |
| Alkylation | To prevent the reformation of disulfide bonds. | Iodoacetamide nih.gov |
| Proteolytic Digestion | To cleave the protein into smaller peptides and release the isodipeptide. | Trypsin, Lys-C, Glu-C, Asp-N, Chymotrypsin thermofisher.comresearchgate.net |
| Sample Cleanup | To remove salts and other interfering substances. | Solid-Phase Extraction (SPE) |
Chromatographic Separation Techniques for ε-(γ-L-Glutamyl)lysine
Chromatography is an essential step to separate the ε-(γ-L-Glutamyl)lysine isodipeptide from a complex mixture of other amino acids and peptides prior to its quantification. The choice of chromatographic technique has evolved over time, with modern methods offering significantly improved resolution and speed.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of ε-(γ-L-Glutamyl)lysine nih.gov. A key challenge in the analysis is the presence of other dipeptide isomers containing lysine (B10760008) and glutamic acid, which can interfere with accurate quantification. Reversed-phase HPLC has proven to be highly effective in achieving baseline separation of ε-(γ-L-Glutamyl)lysine from these isomers acs.orgnih.gov. This separation is critical for ensuring that the subsequent detection and quantification are specific to the target isodipeptide. The use of crown-ether chiral stationary phases in HPLC has also been shown to be effective in separating D- and L-isomers of amino acids, which can be relevant in specific research contexts chromatographyonline.com.
In earlier research, ion-exchange chromatography was a commonly used method for the separation of amino acids and peptides, including ε-(γ-L-Glutamyl)lysine nih.gov. This technique separates molecules based on their net charge, which is influenced by the amino acid composition and the pH of the mobile phase ucl.ac.ukyoutube.com. Proteins and peptides with different charges interact differently with the charged stationary phase of the chromatography column, allowing for their separation ucl.ac.uk. Elution is typically achieved by changing the pH or increasing the ionic strength of the buffer ucl.ac.uk.
Gel filtration chromatography, which separates molecules based on their size, has also been employed in the purification of proteins and peptides harvard.eduuu.nl. While useful for group separations, such as desalting, its resolution for separating closely related dipeptides like isomers is limited compared to HPLC.
Mass Spectrometry-Based Approaches for Precise Quantification
Mass spectrometry (MS) has become the gold standard for the sensitive and specific quantification of ε-(γ-L-Glutamyl)lysine. When coupled with liquid chromatography, it provides a powerful analytical platform.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the detection and quantification of ε-(γ-L-Glutamyl)lysine chromatographyonline.comnih.gov. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. In LC-MS/MS, the eluent from the LC column is introduced into the mass spectrometer. The parent ion corresponding to ε-(γ-L-Glutamyl)lysine is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification even in complex biological matrices nih.gov.
The sensitivity of LC-MS/MS methods allows for the detection of ε-(γ-L-Glutamyl)lysine at very low concentrations. For instance, a validated method for the determination of the isopeptide in human urine reported a sensitivity of 0.1 ng/mL nih.govaston.ac.uk. This level of sensitivity is crucial for studies where the concentration of the isopeptide is low chromatographyonline.com.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for ε-(γ-L-Glutamyl)lysine in Human Urine nih.gov
| Parameter | Value |
|---|---|
| Sensitivity (Limit of Quantification) | 0.1 ng/mL |
| Precision (Coefficient of Variation) | < 20% |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides and proteins libretexts.org. It allows for the transfer of ions from solution into the gas phase without significant fragmentation, which is essential for preserving the integrity of the ε-(γ-L-Glutamyl)lysine isodipeptide for mass analysis libretexts.orgnih.gov. ESI typically produces multiply charged ions, which is advantageous for analyzing large molecules on mass spectrometers with a limited mass-to-charge ratio range nih.goveuropeanpharmaceuticalreview.com. In the context of ε-(γ-L-Glutamyl)lysine analysis, ESI is the most common ionization source used in conjunction with LC-MS/MS, enabling the highly selective and sensitive detection of the isodipeptide acs.orgnih.gov.
Implementation of ε-(γ-L-Glutamyl)lysine-d4 as a Stable Isotope Internal Standard
The quantification of ε-(γ-L-Glutamyl)lysine, an isopeptide cross-link, is crucial for understanding its role in various biological processes. The use of a stable isotope-labeled internal standard, such as this compound, is a powerful technique to ensure accurate and reproducible measurements, particularly in complex biological samples. This deuterated analog of the target molecule serves as a reference point throughout the analytical process.
Principles of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
Stable isotope dilution (SID) mass spectrometry is a highly accurate method for determining the absolute quantity of an analyte in a sample. nih.gov The fundamental principle involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, this compound, to the sample at the earliest stage of preparation. osti.gov This "isotope spike" is chemically identical to the endogenous analyte but has a different mass due to the incorporation of deuterium atoms.
During mass spectrometry analysis, the instrument distinguishes between the native analyte and the heavier isotope-labeled internal standard based on their mass-to-charge ratios. fiveable.me By measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of the internal standard, the absolute concentration of the analyte in the original sample can be precisely calculated. osti.govrsc.org This ratiometric measurement corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly reliable quantitative data. fiveable.meyoutube.com
Compensation for Matrix Effects and Ion Suppression in Complex Biological Matrices
Biological matrices, such as plasma, urine, and tissue homogenates, are inherently complex mixtures containing numerous endogenous compounds. wikipedia.org These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as matrix effects. longdom.org A common manifestation of matrix effects is ion suppression, where the presence of interfering substances reduces the ionization efficiency of the analyte, leading to an underestimation of its concentration. providiongroup.comugent.bechromatographyonline.com
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. waters.comnih.gov Since the internal standard is structurally and chemically very similar to the analyte, it experiences nearly identical matrix effects and ion suppression. waters.com Therefore, any signal reduction affecting the analyte will also proportionally affect the internal standard. youtube.com By calculating the ratio of the analyte signal to the internal standard signal, the suppressive effects of the matrix are effectively normalized, allowing for accurate quantification even in complex biological samples. waters.comuow.edu.au
Enhanced Reproducibility and Accuracy in Analytical Quantification
The implementation of this compound as an internal standard significantly enhances the reproducibility and accuracy of analytical quantification. medchemexpress.com By compensating for variations at multiple stages of the analytical workflow, from sample extraction and derivatization to chromatographic separation and mass spectrometric detection, the internal standard minimizes the impact of procedural inconsistencies. youtube.com This leads to lower coefficients of variation and improved precision in measurements.
For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying ε-(γ-L-Glutamyl)lysine in human urine demonstrated high precision with a coefficient of variation of less than 20%. aston.ac.uk The accuracy of the method is also greatly improved because the internal standard provides a reliable reference for calibration and quantification, correcting for potential losses of the analyte during sample processing. researchgate.net
Immunological Detection Methods for ε-(γ-L-Glutamyl)lysine Cross-Links
Immunological methods offer a complementary approach to mass spectrometry for the detection and localization of ε-(γ-L-Glutamyl)lysine cross-links. These techniques rely on the high specificity of antibodies that recognize the isopeptide bond.
Western Blotting with Specific Anti-Isopeptide Antibodies
Western blotting is a widely used technique to detect specific proteins in a complex mixture. To detect ε-(γ-L-Glutamyl)lysine cross-links, proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the ε-(γ-L-Glutamyl)lysine isopeptide bond. A secondary antibody, conjugated to an enzyme or a fluorescent dye, is then used to detect the primary antibody, allowing for the visualization of proteins containing the cross-link. Monoclonal antibodies, such as [81D1C2], have been developed to specifically target the isopeptide bond without cross-reacting with free lysine or glutamine residues.
Table 1: Example of Antibodies Used for the Detection of ε-(γ-L-Glutamyl)lysine
| Antibody Clone | Type | Applications | Supplier |
|---|---|---|---|
| 81D4 | Monoclonal | ELISA, IF, IHC | Multiple |
This table is for illustrative purposes and does not represent a complete list of all available antibodies.
Immunohistochemical and Immunofluorescent Localization in Tissues
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques used to visualize the distribution of specific molecules within tissue sections. abcam.com These methods have been employed to localize ε-(γ-L-Glutamyl)lysine cross-links in various tissues. For example, IHC studies have been used to investigate the localization of this isopeptide in duodenal mucosa and in invasive ductal carcinoma tissues. researchgate.netresearchgate.net
In these techniques, tissue sections are incubated with a primary antibody specific for the ε-(γ-L-Glutamyl)lysine isopeptide. For IHC, a secondary antibody conjugated to an enzyme is used, which catalyzes a colorimetric reaction, allowing for visualization with a light microscope. For IF, the secondary antibody is labeled with a fluorophore, and the localization of the isopeptide is visualized using a fluorescence microscope. These techniques provide valuable spatial information about the distribution and accumulation of ε-(γ-L-Glutamyl)lysine cross-links within the cellular and extracellular compartments of tissues.
Functional Enzyme Assays for Transglutaminase Activity Related to ε-(γ-L-Glutamyl)lysine Formation
The quantification of ε-(γ-L-Glutamyl)lysine formation is intrinsically linked to the measurement of transglutaminase (TGase) activity. Functional enzyme assays are pivotal in determining the catalytic efficiency of TGases, providing insights into the kinetics and regulation of the cross-linking reaction. These assays typically rely on the detection of either the isopeptide bond formation or the incorporation of a labeled amine substrate into a glutamine-containing substrate. Methodologies vary in their principles, sensitivity, and throughput, with colorimetric and fluorescence-based assays being the most prevalent.
Colorimetric Hydroxamate Assay
The colorimetric hydroxamate assay is a classic and widely used method for measuring TGase activity. nih.gov Its principle is based on the ability of TGase to catalyze the formation of a γ-glutamyl hydroxamate from a glutamine-containing substrate and hydroxylamine. The resulting hydroxamate product forms a colored complex with ferric ions under acidic conditions, which can be quantified spectrophotometrically.
Principle: In the presence of TGase, a substrate containing a γ-carboxamide group of a glutamine residue (e.g., N-carbobenzoxy-L-glutaminyl-glycine, Z-Gln-Gly) reacts with hydroxylamine. This reaction, an acyl transfer, results in the formation of L-glutamic acid γ-monohydroxamate. researchgate.net Upon termination of the enzymatic reaction, the addition of a ferric chloride solution in an acidic environment leads to the formation of a distinctively colored ferric-hydroxamate complex. The intensity of this color, typically measured at a wavelength of 525 nm, is directly proportional to the amount of hydroxamate formed and, consequently, to the TGase activity. acs.org
Typical Reagents and Conditions: A standard assay mixture includes a buffer (e.g., Tris buffer at pH 6.0), the glutamine-containing substrate (Z-Gln-Gly), hydroxylamine, a reducing agent like glutathione to maintain the enzyme's active site cysteine in a reduced state, and a calcium source (e.g., calcium chloride), as most transglutaminases are calcium-dependent. researchgate.net The reaction is initiated by the addition of the enzyme sample and incubated at a controlled temperature, commonly 37°C. The reaction is then stopped, and the color is developed by adding a solution of ferric chloride in trichloroacetic acid and hydrochloric acid. researchgate.netacs.org
Detailed Research Findings: The hydroxamate assay is a robust method for quantifying TGase activity in various samples, including purified enzyme preparations and complex biological matrices. Its sensitivity, however, can be a limitation for samples with low enzyme concentrations. For instance, one commercially available colorimetric assay kit has a stated limit of quantification of approximately 10 µU or 80 ng of recombinant human tissue transglutaminase 2 (hTG2). A study utilizing a filter paper disc adaptation of the hydroxamate assay for screening microbial TGase producers demonstrated a linear correlation between color intensity and hydroxamic acid concentration in the range of 0.1-0.8 μM. researchgate.net
Table 1: Representative Data from a Colorimetric Hydroxamate Assay for Microbial Transglutaminase (MTGase) Activity
| MTGase Concentration (U/mL) | Absorbance at 525 nm |
| 0 | 0.050 |
| 0.1 | 0.150 |
| 0.2 | 0.250 |
| 0.4 | 0.450 |
| 0.8 | 0.850 |
This table presents hypothetical data to illustrate the linear relationship between enzyme concentration and absorbance, based on the principles described in the cited literature.
Fluorescence-Based Assays
Fluorescence-based assays offer a more sensitive alternative to colorimetric methods for the quantification of TGase activity. These assays utilize substrates that either become fluorescent upon enzymatic modification or involve the incorporation of a fluorescently labeled amine into a protein substrate.
Principle: One common approach involves the use of a fluorescent amine, such as monodansyl cadaverine, which is incorporated into a glutamine-containing protein like N,N-dimethylcasein by the action of TGase. The covalent attachment of the fluorescent probe to the protein results in a change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength, which can be monitored in real-time. unipd.it Another strategy employs a quenched fluorescent substrate. In this design, a fluorescent donor and a quenching acceptor group are positioned on a peptide substrate. TGase-catalyzed cleavage or conformational change of the substrate separates the donor and quencher, leading to an increase in fluorescence. bmglabtech.com
Typical Reagents and Conditions: For assays involving the incorporation of a fluorescent amine, the reaction mixture typically contains a buffer, the glutamine-donating protein (e.g., N,N-dimethylcasein), the fluorescent amine substrate (e.g., monodansyl cadaverine), a reducing agent, and calcium chloride. The increase in fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 332 nm excitation and 500 nm emission for monodansylcadaverine). unipd.it For quenched fluorescent substrate assays, the reaction mixture includes the specific peptide substrate and other necessary components for enzyme activity. bmglabtech.com
Detailed Research Findings: Fluorescence-based assays are generally more sensitive than their colorimetric counterparts. For example, assays using dansylcadaverine have been reported to detect as little as 10.8 μU of TG2. nih.gov A study developing a fluorometric assay for microbial TGase determined a detection limit of 0.0014 IU. researchgate.net This enhanced sensitivity makes them suitable for high-throughput screening of enzyme inhibitors and for analyzing samples with low TGase activity.
A rapid fluorescence-based assay was developed that could detect as little as 3 ng of guinea pig liver transglutaminase. This method determined the Km of the enzyme for monodansylcadaverine and N,N-dimethylcasein to be 14 µM and 5 µM, respectively. nih.gov
Table 2: Kinetic Parameters of Guinea Pig Liver Transglutaminase Determined by a Fluorescence-Based Assay
| Substrate | Km (µM) |
| Monodansylcadaverine | 14 |
| N,N-dimethylcasein | 5 |
This table is based on data from a study on a rapid transglutaminase assay. nih.gov
Another study utilized a real-time fluorescence assay to monitor the conversion of a quenched fluorescent substrate by different concentrations of TG2. The results showed a linear relationship between the initial reaction rates and enzyme concentrations ranging from 2.5 to 20 µg/mL. bmglabtech.com
Table 3: Initial Reaction Rates of TG2 at Various Concentrations Using a Quenched Fluorescent Substrate
| TG2 Concentration (µg/mL) | Initial Reaction Rate (RFU/min) |
| 2.5 | 50 |
| 5.0 | 100 |
| 10.0 | 200 |
| 20.0 | 400 |
This table presents illustrative data based on the findings of a real-time fluorescence assay study. bmglabtech.com RFU = Relative Fluorescence Units.
Research Applications and Experimental Strategies Involving ε γ L Glutamyl Lysine and Its Deuterated Analogues
In Vitro Biochemical Studies of Transglutaminase Substrate Specificity and Reaction Kinetics
Transglutaminases are a family of calcium-dependent enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and the ε-amino group of a lysine (B10760008) residue. nih.govnih.gov Understanding the substrate specificity and kinetic parameters of different transglutaminase isozymes is fundamental to elucidating their specific biological roles.
In vitro studies are essential for characterizing the fundamental properties of transglutaminase-catalyzed reactions. These experiments often involve incubating a purified transglutaminase with potential protein or peptide substrates. The rate of the reaction can be monitored by measuring the formation of the ε-(γ-L-Glutamyl)lysine isopeptide over time. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose. nih.gov
To achieve precise quantification, a known amount of a stable isotope-labeled internal standard, such as ε-(γ-L-Glutamyl)lysine-d4, is added to the reaction mixture before analysis. Because the deuterated standard is chemically identical to the native isopeptide but has a different mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer. This allows for correction of variations in sample processing and instrument response, leading to highly accurate kinetic data. Such methods have been successfully applied to monitor the kinetics of isopeptide bond formation in various proteins. nih.gov
Studies on substrate specificity have revealed that the amino acid sequences flanking the target glutamine and lysine residues significantly influence whether a protein will act as a substrate for a particular transglutaminase. researchgate.net For example, detailed kinetic analyses have helped to explain the specific cereal toxicity seen in celiac disease, which is mediated by tissue transglutaminase (TG2). researchgate.net By using synthetic peptides with systematic amino acid substitutions, researchers can map the residues that enhance or inhibit cross-linking, providing insights into the molecular basis of enzyme-substrate recognition.
In Vivo Animal Models for Investigating Pathological Roles of ε-(γ-L-Glutamyl)lysine
Animal models are indispensable for investigating the complex, systemic consequences of ε-(γ-L-Glutamyl)lysine cross-link formation in a physiological setting. These models allow researchers to study disease progression and test potential therapeutic interventions that target transglutaminase activity.
The development of genetically modified organisms, particularly knockout mice lacking specific transglutaminase enzymes, has been instrumental in defining the roles of these enzymes in vivo. Mice deficient in tissue transglutaminase (TG2), designated as Tgm2−/−, have provided significant insights. nih.gov
While Tgm2−/− mice develop normally, they exhibit distinct phenotypes when challenged. nih.govnih.gov For instance, studies have shown that the clearance of apoptotic cells is defective in TG2 knockout mice, leading to inflammatory responses and the development of autoimmune characteristics, such as splenomegaly and immune complex glomerulonephritis, with age. nih.gov These findings highlight a critical role for TG2-mediated cross-linking in the efficient removal of dying cells and the maintenance of immune tolerance. nih.gov In models of bronchopulmonary dysplasia, targeted deletion of Tgm2 resulted in altered lung development and partial protection from hyperoxia-induced damage to the extracellular matrix, indicating a role for TG2 in both normal and abnormal lung alveolarization. nih.gov
| Model System | Key Findings | Pathological Implication |
| TG2 Knockout Mouse (Tgm2−/−) | Defective clearance of apoptotic cells in the thymus and liver. nih.gov | Inflammation and development of autoimmunity (splenomegaly, glomerulonephritis). nih.gov |
| TG2 Knockout Mouse (Tgm2−/−) | Altered lung alveolarization (increased septal thickness, reduced gas-exchange surface). nih.gov | Role in both normal lung development and aberrant extracellular matrix structuring in disease. nih.gov |
| Preeclampsia Mouse Model | TG2 knockdown attenuated hypertension and proteinuria induced by AT1-receptor autoantibodies. ahajournals.org | TG2 contributes to the pathogenesis of preeclampsia by stabilizing the AT1 receptor. ahajournals.org |
The accumulation of ε-(γ-L-Glutamyl)lysine cross-links contributes to the stability and insolubility of protein aggregates and extracellular matrix (ECM) deposits, which are hallmarks of various chronic diseases.
Fibrosis: In kidney disease, transglutaminase activity is strongly implicated in the fibrotic remodeling that drives disease progression. plos.org Animal models, such as the streptozotocin-induced model of diabetic nephropathy and the subtotal nephrectomy model of chronic kidney disease (CKD), have shown significant increases in both TG2 expression and ε-(γ-L-Glutamyl)lysine levels in the kidney. plos.orgkarger.com These changes correlate with the extent of renal scarring, suggesting that TG2-mediated cross-linking of ECM components contributes to the pathological stiffening and loss of function in the kidney. karger.com
Neurodegeneration: Excessive transglutaminase activity has been linked to the formation of insoluble protein aggregates in several neurodegenerative disorders. biologymedjournal.com In Huntington's disease, the huntingtin protein with its expanded polyglutamine tract is an excellent substrate for TG2. nih.gov Levels of the ε-(γ-L-Glutamyl)lysine isodipeptide were found to be significantly elevated in the cerebrospinal fluid of Huntington's disease patients, providing in vivo evidence of increased transglutaminase activity in the brain. nih.gov Similarly, TG activity is thought to contribute to the aggregation of tau protein in Alzheimer's disease and α-synuclein in Parkinson's disease. biologymedjournal.com Animal models that replicate features of these diseases, such as those induced by neurotoxins like rotenone, are used to study the contribution of cross-linking to neurodegeneration. frontiersin.orgfrontiersin.org
Other Diseases: In preeclampsia, a serious pregnancy disorder, both the expression and activity of TG2 are elevated in the placenta. ahajournals.org Research in a mouse model of preeclampsia demonstrated that TG2 stabilizes the angiotensin receptor type 1 (AT1) through isopeptide modification, preventing its normal degradation and contributing to hypertension and proteinuria. ahajournals.org
Proteomic Characterization of ε-(γ-L-Glutamyl)lysine-Cross-Linked Proteins
Proteomics offers a powerful, unbiased approach to identify which proteins are modified by transglutaminases and to pinpoint the exact locations of the cross-links. This information is crucial for understanding the functional consequences of the modification.
Identifying the specific glutamine and lysine residues that form an isopeptide bond is challenging because the cross-link involves two separate peptide chains. nih.gov Mass spectrometry (MS) is the primary tool for this analysis. The general workflow involves digesting a protein mixture with an enzyme like trypsin, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org Cross-linked peptides have unique fragmentation patterns in the mass spectrometer, and specialized software is required to analyze these complex spectra and identify the sequences of the two linked peptides. nih.govnih.gov
This approach has been used to identify novel cross-linking sites in well-known substrates like fibrinogen, a key protein in blood clotting. nih.gov It has also been applied to cell-based systems to discover previously unknown intracellular protein targets of transglutaminase activity under physiological conditions, revealing that even with tight regulation, low levels of intracellular cross-linking occur. nih.govacs.org
Table of Selected Proteins Identified as Transglutaminase Substrates:
| Protein | Biological Context | Reference |
|---|---|---|
| Fibrinogen | Blood Coagulation | nih.gov |
| Huntingtin | Huntington's Disease | nih.gov |
| Tau | Alzheimer's Disease | biologymedjournal.com |
| α-Synuclein | Parkinson's Disease | biologymedjournal.com |
| Angiotensin Receptor Type 1 (AT1) | Preeclampsia | ahajournals.org |
Quantitative proteomics aims to measure changes in protein abundance or modification levels across different conditions. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy that provides high accuracy and reproducibility. researchgate.netnih.gov In a typical SILAC experiment, one cell population is grown in media containing normal ('light') amino acids, while another is grown in media with heavy isotope-labeled amino acids (e.g., ¹³C₆, ¹⁵N₂-lysine). unipd.it The cell populations are then combined, and the relative abundance of a given peptide is determined by the ratio of the light and heavy signals in the mass spectrometer. researchgate.net
The principles of SILAC can be adapted to quantify ε-(γ-L-Glutamyl)lysine cross-links. By comparing samples from disease models versus controls, researchers can identify cross-links that are significantly up- or down-regulated. Furthermore, the use of deuterated standards like this compound is critical for absolute quantification. By spiking a known quantity of the deuterated isodipeptide into a proteolytically digested biological sample, one can create a standard curve to determine the precise molar amount of the endogenous, unmodified isopeptide present in tissues or fluids. nih.gov This quantitative approach is essential for validating biomarkers and understanding the extent of transglutaminase activity in pathological states. plos.org
Development and Assessment of Transglutaminase Inhibitors as Research Tools
The enzyme transglutaminase 2 (TG2) is responsible for forming ε-(γ-L-Glutamyl)lysine cross-links and is implicated in the pathogenesis of numerous disorders, including celiac disease, neurodegenerative diseases, and some cancers. acs.orgnih.govresearchgate.net This has driven the development of TG2 inhibitors as crucial research tools to investigate the enzyme's role in disease and as potential therapeutic agents. acs.orgnih.govresearchgate.net
The assessment of these inhibitors involves a range of in vitro and cell-based assays designed to determine their potency, selectivity, and mechanism of action. High-throughput screening assays are frequently employed to identify potential inhibitory compounds from large chemical libraries. nih.govnih.gov These assays often rely on fluorescence or colorimetric methods to measure the incorporation of a labeled substrate (like biotinylated peptides or monodansylcadaverine) into a protein by TG2. nih.govnih.gov
Once identified, inhibitors are characterized based on their mechanism. They are broadly classified into three groups:
Competitive Amine Inhibitors: These compounds, which include molecules like monodansylcadaverine, compete with the lysine substrate for the enzyme's active site.
Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme, blocking substrate access to the active site. Their potency is typically measured by the inhibitor dissociation constant (Kᵢ). Some reversible inhibitors function allosterically, binding to a site other than the active site to induce a conformational change that inactivates the enzyme.
Irreversible Inhibitors: These compounds form a stable, covalent bond with the enzyme, permanently inactivating it. researchgate.net Their efficacy is often assessed by the specificity constant (k_inact/K_I), which reflects the rate of covalent bond formation. rsc.org Peptidomimetic inhibitors with "warheads" like acrylamide or epoxide moieties fall into this category. zedira.com
These inhibitors serve as invaluable research tools. By selectively blocking TG2 activity, they allow scientists to probe the downstream effects of the ε-(γ-L-Glutamyl)lysine cross-linking reaction in cellular and animal models of disease. For instance, TG2 inhibitors have been used to demonstrate the enzyme's role in the deposition of extracellular matrix proteins in fibrosis and to reduce cancer cell migration and survival in vitro. zedira.comacs.org
Below is a table summarizing various types of transglutaminase inhibitors and their assessment parameters.
| Inhibitor Example | Class | Assessment Parameter(s) | Research Application |
| Monodansylcadaverine | Competitive Amine Inhibitor | Kₘ, IC₅₀ | Probing TG2 activity in cell-based assays; studying chemoresistance in cancer cells. nih.gov |
| Cystamine | Competitive Amine Inhibitor | IC₅₀ | Demonstrating inhibition of TG2-mediated T-cell stimulation in celiac disease models. |
| CP4d | Reversible (Competitive) | Kᵢ | Investigating the acyl-donor substrate binding site of TG2. zedira.com |
| GK921 | Reversible (Allosteric) | IC₅₀ | Studying conformational changes of TG2; inducing apoptosis in renal cell carcinoma models. nih.gov |
| Iodoacetamide | Irreversible | k_inact/K_I | A simple, highly reactive tool for general irreversible inhibition studies of TG2. nih.gov |
| NC9 | Irreversible Peptidomimetic | k_inact/K_I | Probing conformational effects of inhibition; studying cancer stem cell survival and migration. zedira.com |
| ZM39923 | Reversible (Potent) | IC₅₀ | High-throughput screening hit for identifying novel TG2 inhibitory scaffolds. nih.gov |
Future Directions and Emerging Avenues in ε γ L Glutamyl Lysine Research
High-Resolution Structural Biology of ε-(γ-L-Glutamyl)lysine-Mediated Protein Complexes
A significant frontier in understanding the functional consequences of ε-(γ-L-Glutamyl)lysine cross-linking is the determination of high-resolution three-dimensional structures of the protein complexes they stabilize. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography are pivotal in this endeavor.
| Technique | Application in ε-(γ-L-Glutamyl)lysine Research | Potential Insights |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Determining the 3D structure of large, cross-linked protein aggregates in a near-native state. | Understanding the architecture of insoluble protein networks; visualizing native interaction partners. utexas.edu |
| X-ray Crystallography | Obtaining atomic-level resolution of smaller, crystallizable protein complexes stabilized by the isopeptide bond. | Revealing precise bond angles and intermolecular contacts that confer stability. |
| Integrative Structural Biology (e.g., Cryo-EM + MS) | Characterizing the composition and architecture of heterogeneous, cross-linked complexes from cell lysates. | Mapping protein-protein interactions and defining the spatial organization of cross-linked assemblies in a biological context. utexas.edu |
Integration of Multi-Omics Data for a Systems-Level Understanding of ε-(γ-L-Glutamyl)lysine Biology
To fully comprehend the biological impact of ε-(γ-L-Glutamyl)lysine formation, a systems-level approach is necessary. This involves the integration of data from various "omics" disciplines, including proteomics, metabolomics, and transcriptomics. By combining these datasets, researchers can build comprehensive models of the cellular pathways and networks influenced by transglutaminase activity.
For example, multi-omics approaches have been successfully used to guide metabolic engineering for enhancing the production of ε-poly-L-lysine (a polymer containing these bonds) in bacteria. mdpi.com Similar strategies can be applied to mammalian systems. By correlating changes in gene expression (transcriptomics) with protein abundance and cross-linking (proteomics) and shifts in metabolic profiles (metabolomics), scientists can identify key pathways and genetic elements that regulate or are regulated by ε-(γ-L-Glutamyl)lysine formation. mdpi.comnih.govresearchgate.net This integrated view is crucial for understanding how dysregulation of this cross-linking contributes to complex diseases.
Development of Advanced Imaging Techniques for Spatiotemporal Visualization of ε-(γ-L-Glutamyl)lysine in Tissues
Visualizing the formation and localization of ε-(γ-L-Glutamyl)lysine cross-links within cells and tissues is key to understanding their physiological and pathological roles. While immunohistochemistry using specific antibodies has been effective in identifying the presence of these bonds in tissue sections, there is a need for more advanced techniques with higher resolution and the ability to perform live-cell imaging. abcam.com
Future developments may include the creation of novel molecular probes or biosensors that can specifically detect the isopeptide bond in real-time. Techniques such as super-resolution microscopy could be employed to visualize the precise subcellular localization of cross-linked proteins. The development of such tools would allow researchers to dynamically track the formation of these bonds in response to cellular stress, injury, or disease progression, providing critical spatiotemporal information that is currently lacking.
Exploration of ε-(γ-L-Glutamyl)lysine-Derived Peptides as Research Biomarkers
The ε-(γ-L-Glutamyl)lysine isopeptide is highly resistant to proteolytic degradation. acs.org Consequently, when cross-linked proteins are broken down, the isopeptide can be released into biofluids such as urine and cerebrospinal fluid. pharmaffiliates.comaston.ac.uk This stability makes it an excellent candidate as a biomarker for diseases associated with increased transglutaminase activity.
Sensitive and specific methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify the isopeptide in biological samples. aston.ac.uknih.govnih.gov In these assays, stable isotope-labeled standards like ε-(γ-L-Glutamyl)lysine-d4 are indispensable for accurate quantification. pharmaffiliates.comnih.gov Elevated levels of the isopeptide have been linked to a range of conditions, highlighting its potential for clinical diagnostics and monitoring disease progression.
| Disease Area | Relevance of ε-(γ-L-Glutamyl)lysine as a Biomarker | Supporting Findings |
|---|---|---|
| Neurodegeneration (e.g., Huntington's, Alzheimer's) | The isopeptide bond is thought to stabilize the protein aggregates characteristic of these diseases. nih.govnih.gov | Accumulation of the cross-link has been observed in affected brain regions and cerebrospinal fluid. pharmaffiliates.com |
| Fibrotic Diseases (e.g., Kidney Fibrosis) | Increased transglutaminase 2 activity and subsequent cross-linking contribute to the excessive deposition of extracellular matrix proteins. | Quantification in urine shows potential as a non-invasive marker of fibrotic activity. aston.ac.uk |
| Celiac Disease | Transglutaminase-mediated modification of gluten peptides is a key event in the autoimmune response. abcam.comnih.gov | Detection of cross-linked peptides could serve as a direct marker of enzyme activity. |
| Cancer | Abnormal cross-linking can affect tissue rigidity and has been implicated in tumor progression and metastasis. abcam.comnih.gov | The isopeptide may serve as a biomarker for certain cancer types where transglutaminase is overexpressed. |
Investigating the Reversibility and Dynamic Nature of ε-(γ-L-Glutamyl)lysine Bonds
The ε-(γ-L-Glutamyl)lysine bond is widely considered to be a stable, effectively irreversible covalent cross-link under most physiological conditions. hmdb.ca This stability is fundamental to its role in providing mechanical strength to tissues like skin and in the formation of durable structures such as blood clots. abcam.comnih.gov
However, an important and largely unexplored research avenue is the possibility that this bond may be reversible or dynamic under specific biological circumstances. While currently no enzyme is known to specifically cleave the ε-(γ-L-Glutamyl)lysine isopeptide bond in mammals, the existence of such a mechanism cannot be entirely ruled out. Investigating this possibility represents a paradigm shift in our understanding of this modification. Future research could focus on searching for "isopeptidases" that might regulate the turnover of these cross-links. The discovery of such an enzyme would have profound implications, suggesting that protein cross-linking by transglutaminases is not a terminal event but a dynamic regulatory process.
Q & A
Basic Research Question: What are the established methods for synthesizing ε-(γ-L-Glutamyl)lysine-d4, and how is its structural integrity validated?
Methodological Answer:
Synthesis of this compound typically involves deuterium incorporation into lysine residues, followed by enzymatic or chemical conjugation with γ-L-glutamyl groups. A validated approach includes:
Deuteration of Lysine : Using glacial acetic acid and catalysts (e.g., salicylic aldehyde) to facilitate isotopic exchange, ensuring >98% deuterium incorporation at ε-positions (critical for minimizing isotopic dilution in tracer studies) .
γ-Glutamylation : Employing transglutaminase-mediated crosslinking or Ni(II)-Schiff base complexes (as in γ-L-glutamyl dipeptide synthesis) to conjugate the deuterated lysine with glutamic acid .
Characterization :
- NMR Spectroscopy : To confirm deuterium labeling efficiency and structural conformation (e.g., absence of α/β-isomerization).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 294.2 for this compound) and isotopic purity .
Basic Research Question: How is this compound utilized to study transglutaminase activity in protein crosslinking?
Methodological Answer:
this compound serves as a deuterated isopeptide marker for transglutaminase (TGase)-catalyzed reactions. Key applications include:
Enzyme Kinetics : Quantifying TGase activity by tracking deuterated isopeptide formation via LC-MS/MS, using non-deuterated standards for calibration .
Immunodetection : Monoclonal antibodies (e.g., 81D4) specific to the Nε-(γ-L-glutamyl)-L-lysine isopeptide bond enable ELISA or immunohistochemical detection in tissue sections. Deuterated forms reduce background interference in complex matrices .
Crosslinking Dynamics : Spiking this compound into cell lysates allows precise quantification of endogenous crosslinks via isotope dilution mass spectrometry (IDMS) .
Basic Research Question: What analytical techniques are recommended for detecting this compound in biological samples?
Methodological Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) :
- Sample Preparation : Hydrolyze proteins with pronase/proteinase K to release isopeptides, followed by solid-phase extraction (SPE) to remove interferents .
- Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Deuterated analogs exhibit slight retention time shifts (~0.2 min) vs. non-deuterated forms .
- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 294.2 → 147.1 for quantification).
Immunoassays : Competitive ELISA with anti-Nε-(γ-L-glutamyl)-L-lysine antibodies; deuterated standards improve assay specificity by correcting for matrix effects .
Advanced Research Question: How can isotopic tracing with this compound resolve dynamic protein crosslinking in live-cell systems?
Methodological Answer:
Experimental Design :
- Pulse-chase labeling: Introduce this compound into cell culture media, allowing TGase-mediated incorporation into nascent proteins.
- Time-course sampling: Collect cells at intervals (0–72 hr) to track crosslink turnover .
Data Analysis :
- Isotopic Enrichment : Calculate deuterium incorporation ratios (e.g., d4/d0) via MS to distinguish newly formed vs. pre-existing crosslinks.
- Kinetic Modeling : Fit data to first-order decay models to estimate crosslink half-lives .
Troubleshooting : Account for intracellular deuterium loss due to metabolic recycling by normalizing to stable isotope-labeled amino acid controls .
Advanced Research Question: How to address discrepancies in crosslinking data when comparing deuterated and non-deuterated ε-(γ-L-Glutamyl)lysine forms?
Methodological Answer:
Source Identification :
- Isotope Effects : Deuterium may alter enzyme-substrate binding affinity; perform in vitro TGase assays with both forms to compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) .
- Sample Preparation Bias : Ensure identical hydrolysis conditions (e.g., pH, temperature) to prevent differential recovery of deuterated vs. non-deuterated isopeptides .
Statistical Validation : Use paired t-tests or ANOVA to assess significance of observed differences, reporting effect sizes and confidence intervals .
Advanced Research Question: What strategies optimize LC-MS/MS parameters for this compound quantification in low-abundance samples?
Methodological Answer:
Ionization Efficiency :
- Electrospray Ionization (ESI) : Optimize source temperature (300–350°C) and capillary voltage (3.5 kV) to enhance ion yield for deuterated peptides .
Signal-to-Noise Ratio :
- Precursor Ion Isolation : Use narrow isolation windows (1–2 m/z) to reduce co-eluting interferences.
- Collision Energy : Calibrate collision-induced dissociation (CID) energy (e.g., 20–35 eV) to maximize fragment ion intensity .
Limit of Detection (LOD) : Achieve sub-fmol sensitivity by pre-concentrating samples via offline HPLC or immunoenrichment with anti-isopeptide antibodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
